A Technical Guide to the Structure and Synthesis of 10-(4-Methoxyphenyl)phenothiazine
A Technical Guide to the Structure and Synthesis of 10-(4-Methoxyphenyl)phenothiazine
Abstract
This technical guide provides an in-depth examination of 10-(4-Methoxyphenyl)phenothiazine, a key derivative of the versatile phenothiazine scaffold. Phenothiazine and its analogues are of significant interest due to their broad applications, ranging from antipsychotic drugs to advanced materials for organic electronics.[1][2][3] This document details the core structural features of 10-(4-Methoxyphenyl)phenothiazine, including its characteristic non-planar, folded conformation. A comprehensive, step-by-step protocol for its synthesis via Ullmann condensation is presented, followed by a thorough guide to its structural verification using ¹H NMR, ¹³C NMR, and IR spectroscopy. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel phenothiazine derivatives.
Introduction: The Phenothiazine Scaffold
Phenothiazine is a tricyclic heterocyclic compound, S(C₆H₄)₂NH, that forms the basis of a large class of bioactive molecules and functional materials.[4] The core structure consists of two benzene rings fused to a central 1,4-thiazine ring.[5] This arrangement imparts a unique, non-planar "butterfly" conformation and rich electronic properties, making phenothiazines potent electron donors.[4]
Derivatives of phenothiazine have had a revolutionary impact on medicine, particularly in psychiatry with the development of drugs like chlorpromazine.[3][4] Beyond pharmacology, their redox activity has made them valuable in materials science, with applications in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and as photocatalysts.[1][6][7] The properties of phenothiazine derivatives can be finely tuned by substitution at the N-10 position. The introduction of an aryl group, such as the 4-methoxyphenyl group, significantly modulates the molecule's electronic and conformational characteristics, influencing its potential applications.[1]
Molecular Structure and Physicochemical Properties
The defining feature of 10-(4-Methoxyphenyl)phenothiazine is its three-dimensional structure, which deviates significantly from planarity. This is a hallmark of the phenothiazine class of compounds.
Conformational Analysis
The central thiazine ring is not flat but exists in a folded conformation along the N-S axis.[8] This creates a dihedral angle between the two flanking benzene rings, often referred to as the "folding angle" or "butterfly angle."[8] This angle is highly dependent on the nature of the substituent at the N-10 position. The presence of the 4-methoxyphenyl group influences this geometry, which in turn affects the molecule's crystal packing, electronic communication, and ultimately, its bulk properties.[8][9][10]
The relationship between N-10 substitution and molecular conformation can be categorized:
-
Equatorial (eq) vs. Axial (ax) Conformations: Substituents on the nitrogen can adopt different spatial arrangements, which are influenced by steric hindrance.[8]
-
Folding Angle (θ): This angle, measured along the S···N axis, is a key parameter in describing the degree of folding in the phenothiazine core.[8]
The specific conformation of 10-(4-Methoxyphenyl)phenothiazine dictates how it interacts with other molecules and its performance in various applications, from receptor binding in biological systems to charge transport in electronic devices.[11]
Physicochemical Data
A summary of the key properties of 10-(4-Methoxyphenyl)phenothiazine is provided below.
| Property | Value |
| Molecular Formula | C₁₉H₁₅NOS |
| Molecular Weight | 305.40 g/mol |
| CAS Number | 58736-69-9[12] |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 173.0 to 177.0 °C |
Below is a diagram illustrating the chemical structure of the title compound.
Caption: Chemical structure of 10-(4-Methoxyphenyl)phenothiazine.
Synthesis of 10-(4-Methoxyphenyl)phenothiazine
The formation of the C-N bond to attach the aryl group to the phenothiazine nitrogen is most commonly achieved through cross-coupling reactions. While several methods exist, including the Buchwald-Hartwig amination, the Ullmann condensation is a classic and effective approach.[9][10][13][14]
The Ullmann condensation involves the copper-catalyzed reaction between an aryl halide and an amine, alcohol, or thiol.[14][15] For the synthesis of 10-(4-Methoxyphenyl)phenothiazine, this translates to the coupling of phenothiazine with an activated aryl halide, such as 4-iodoanisole, in the presence of a copper catalyst and a base.[16]
Synthesis Workflow
The overall synthetic strategy is a one-step N-arylation reaction. The workflow involves combining the reactants, catalyst, and base in a suitable high-boiling solvent and heating to drive the reaction to completion, followed by purification.
Caption: Workflow for the Ullmann condensation synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Ullmann-type N-arylation reactions.[16]
Materials:
-
Phenothiazine (1.0 eq)
-
4-Iodoanisole (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Copper powder (activated) (1.0 eq)
-
1,2-Dichlorobenzene (solvent)
-
Toluene
-
Ethanol
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenothiazine, 4-iodoanisole, potassium carbonate, and copper powder.
-
Solvent Addition: Add 1,2-dichlorobenzene to the flask to serve as the solvent. The volume should be sufficient to ensure effective stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 180°C) with vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitoring: Monitor the progress of the reaction over 24 hours using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture to remove the copper catalyst and inorganic salts.
-
Extraction: Wash the collected solid with hot toluene to ensure all product is dissolved. Combine the filtrate and the toluene washings.
-
Purification: Remove the solvent from the combined organic layers under reduced pressure using a rotary evaporator. The resulting crude solid is then purified by recrystallization from ethanol to yield the final product as a crystalline solid.[16]
Spectroscopic Characterization and Structural Elucidation
Confirmation of the successful synthesis and purity of 10-(4-Methoxyphenyl)phenothiazine is achieved through a combination of spectroscopic techniques.[17][18]
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of 10-(4-Methoxyphenyl)phenothiazine is expected to show distinct signals for the aromatic protons on the phenothiazine core and the 4-methoxyphenyl ring, as well as a characteristic singlet for the methoxy group protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.40 - 7.10 | Multiplet | 6H | Aromatic protons (Phenothiazine & Phenyl rings) |
| ~ 6.95 - 6.80 | Multiplet | 4H | Aromatic protons (Phenothiazine rings) |
| ~ 6.20 - 6.10 | Doublet of Doublets | 2H | Aromatic protons (Phenyl ring ortho to N) |
| ~ 3.90 | Singlet | 3H | Methoxy group (-OCH₃) protons |
| Note: This is a representative table based on similar structures; actual shifts may vary slightly.[16] |
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their electronic environments.[19][20] The proton-decoupled ¹³C NMR spectrum will show a series of singlets corresponding to each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 159 | Aromatic C-O (Methoxyphenyl ring) |
| ~ 144 | Aromatic C-N (Phenothiazine core) |
| ~ 133 - 115 | Aromatic carbons (Phenothiazine and Phenyl rings) |
| ~ 55.5 | Methoxy carbon (-OCH₃) |
| Note: This is a representative table based on similar structures; actual shifts may vary slightly.[16] |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.[18]
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3060 | Aromatic C-H stretch |
| ~ 2835 | Aliphatic C-H stretch (in -OCH₃) |
| ~ 1590, 1490 | Aromatic C=C ring stretching |
| ~ 1245 | Asymmetric C-O-C stretch (aryl ether) |
| ~ 1030 | Symmetric C-O-C stretch (aryl ether) |
| ~ 750 | C-S stretching |
| Note: This is a representative table based on similar structures; actual values may vary. |
Applications and Future Directions
10-Arylphenothiazines, including the 4-methoxyphenyl derivative, are a class of compounds with expanding applications. Their strong electron-donating nature makes them excellent candidates for:
-
Organic Electronics: As hole-transport materials in OLEDs and as donors in organic photovoltaic (OPV) cells.[1][6]
-
Photocatalysis: As potent organic photoredox catalysts for driving a variety of chemical transformations with visible light.[7][21]
-
Medicinal Chemistry: The phenothiazine scaffold is a "privileged structure" in drug discovery.[1] Derivatives are continuously being investigated for a range of therapeutic activities, including anticancer and antimicrobial effects.[3][22]
The specific substitution of the 4-methoxyphenyl group provides a handle for further functionalization, allowing for the development of more complex architectures and materials with tailored properties.
Conclusion
This guide has provided a detailed overview of the chemical structure, synthesis, and characterization of 10-(4-Methoxyphenyl)phenothiazine. Its non-planar, folded structure and rich electronic properties, derived from the phenothiazine core and modulated by the N-10 aryl substituent, make it a compound of significant scientific interest. The provided synthetic protocol and spectroscopic data serve as a practical resource for researchers working with this versatile molecule, paving the way for further innovation in materials science and drug development.
References
- Gilman, H., Nelson, R. D., & Champaigns, Jr., J. F. (n.d.). Some 10-Substituted Phenothiazines. Journal of the American Chemical Society.
- Zhang, Y., et al. (2022). Accurately adjusted phenothiazine conformations: reversible conformation transformation at room temperature and self-recoverable stimuli-responsive phosphorescence. Nature Communications.
- Franz, A. W., Rominger, F., & Muller, T. J. J. (2008). Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. The Journal of Organic Chemistry.
- Benchchem. (n.d.). 10-(4-Methoxyphenyl)-10H-phenothiazine Research Chemical.
- Franz, A. W., Rominger, F., & Muller, T. J. J. (2008). Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. The Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 13, 2026, from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved February 13, 2026, from [Link]
- The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry.
-
SpectraBase. (n.d.). 10-(4-Methoxyphenyl)-3-phenyl-10H-phenothiazine. Retrieved February 13, 2026, from [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- ResearchGate. (n.d.). Supplementary Information (SI).
-
Wikipedia. (n.d.). Phenothiazine. Retrieved February 13, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 13, 2026, from [Link]
- ResearchGate. (2017). Synthesis and Evaluation of Phenothiazine Derivatives.
- Request PDF. (2002). Study of phenothiazine and N-methyl phenothiazine by infrared, Raman, 1H-, and 13C-NMR spectroscopies. ResearchGate.
-
MDPI. (n.d.). Efficient Synthesis of Novel 10R-Pyrido[4,3-a]Phenazines, Including the Series Progenitor. Retrieved February 13, 2026, from [Link]
- Metin, A. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Journal of Materials Chemistry C. (2021). Recent development on the synthesis, properties and applications of luminescent oxidized phenothiazine derivatives. RSC Publishing. Retrieved February 13, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved February 13, 2026, from [Link]
-
MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved February 13, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. Retrieved February 13, 2026, from [Link]
- Johns Hopkins University. (n.d.). Phenothiazine drugs: structure activity relationships explained by a conformation that mimics dopamine.
-
Spengler, G., et al. (2017). Possible Biological and Clinical Applications of Phenothiazines. Anticancer Research. Retrieved February 13, 2026, from [Link]
- JOCPR. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives.
-
PubMed Central. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Retrieved February 13, 2026, from [Link]
- ScienceDirect. (n.d.). Anchoring of 10-phenylphenothiazine to mesoporous silica materials: A water compatible organic photocatalyst for the degradation.
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved February 13, 2026, from [Link]
-
Kumar, D., et al. (2025). The versatility of phenothiazines as an anticancer drug scaffold. Future Journal of Pharmaceutical Sciences. Retrieved February 13, 2026, from [Link]
-
NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). N-arylation of relevance to phenothiazine synthesis. Retrieved February 13, 2026, from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Pd-Catalyzed double N-arylation of primary amines to synthesize phenoxazines and phenothiazines. RSC Publishing. Retrieved February 13, 2026, from [Link]
Sources
- 1. 10-(4-Methoxyphenyl)-10H-phenothiazine Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Possible Biological and Clinical Applications of Phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenothiazine - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. Recent development on the synthesis, properties and applications of luminescent oxidized phenothiazine derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. repositorio.uam.es [repositorio.uam.es]
- 8. Accurately adjusted phenothiazine conformations: reversible conformation transformation at room temperature and self-recoverable stimuli-responsive phosphorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. biomall.in [biomall.in]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 21. researchgate.net [researchgate.net]
- 22. The versatility of phenothiazines as an anticancer drug scaffold - PMC [pmc.ncbi.nlm.nih.gov]
